molecular formula C11H11NO B057793 4-ethylquinolin-2(1H)-one CAS No. 61304-66-3

4-ethylquinolin-2(1H)-one

Cat. No. B057793
Key on ui cas rn: 61304-66-3
M. Wt: 173.21 g/mol
InChI Key: CZERNSUKOZDGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084156B2

Procedure details

To a suspension of 4-methylquinolin-2(1H)-one (5 g, 31 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere cooled in an acetone/dry ice bath was added dropwise by syringe a 1.6N solution of n-butyl lithium in hexanes (49 mL, 78 mol). The resulting solution was warmed to r.t. for 2 h at which time iodomethane (3 mL, 47 mmol) was added by syringe. The reaction mixture was stirred at r.t. for 0.5 h then cooled in an ice bath. The reaction mixture was quenched by the addition of aq. 2N HCl and then extracted with excess chloroform. The combined organic extracts were washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered and the solvent removed under vacuum to provide a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1.[CH2:13]([Li])CCC.IC>O1CCCC1>[CH2:1]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(NC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
49 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/dry ice bath
ADDITION
Type
ADDITION
Details
was added by syringe
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of aq. 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with excess chloroform
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a solid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)C1=CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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